
4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide, also known as PPSB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPSB is a sulfonamide derivative that belongs to the class of benzanilide compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide has led to the development of metal complexes that exhibit significant antibacterial activity. A study conducted by Khatiwora et al. (2013) synthesized and characterized copper and cobalt complexes of new benzamides, including this compound. These complexes showed improved antibacterial activity compared to the free ligands, highlighting their potential in developing new antibacterial agents.
Bioactivity and Therapeutic Potential
The compound's derivatives have been explored for their potential in treating various conditions. For instance, derivatives have been evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating diseases like Alzheimer's. Sugimoto et al. (1990) synthesized a series of piperidine derivatives and found that introducing a bulky moiety increased the activity significantly. One compound, in particular, showed exceptional potency, suggesting its development as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial and Antineoplastic Applications
Beyond neurological applications, the compound and its derivatives have been studied for antimicrobial and antineoplastic properties. Gong et al. (2010) investigated the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study provided insight into the metabolic pathways of Flumatinib, including processes such as N-demethylation and hydroxylation, which are crucial for its bioactivity and efficacy (Gong et al., 2010).
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-9-17(10-6-15)20-19(22)16-7-11-18(12-8-16)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSYCQCXMPCSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)
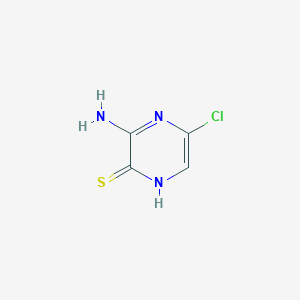
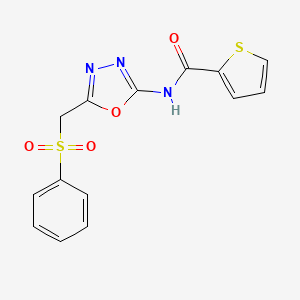
![Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2689747.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2689752.png)
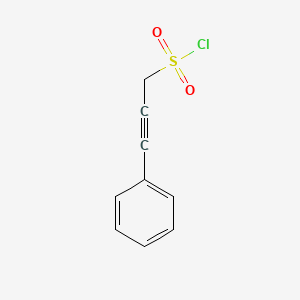
![N-(2-chloro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
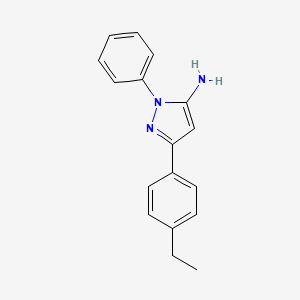
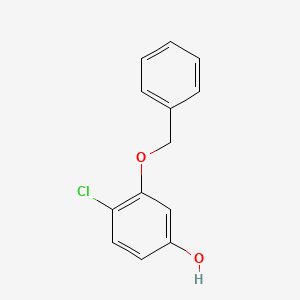
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2689759.png)
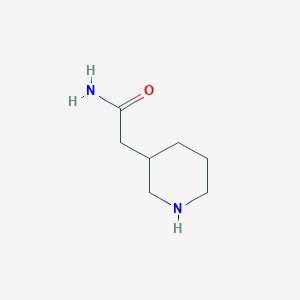
![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2689763.png)
